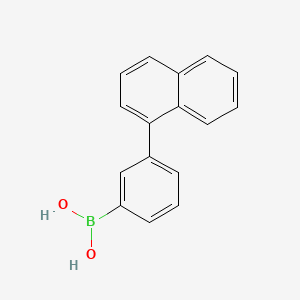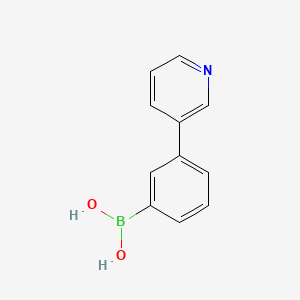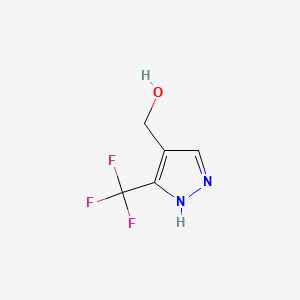
(3-Trifluorométhyl-1H-pyrazol-4-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Applications De Recherche Scientifique
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Compounds with a similar trifluoromethyl pyrazole moiety have been found to interact with adenosine receptors . Adenosine receptors play a crucial role in many biological processes, including inflammation, neurotransmission, and coronary blood flow.
Mode of Action
It’s worth noting that trifluoromethyl pyrazole derivatives have been shown to inhibit the growth of antibiotic-resistant gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.
Pharmacokinetics
A related compound, bay-876, has been reported to have low clearance rates in rats and dogs, with a half-life of 25 hours in rats and 22 hours in dogs . The oral bioavailability of BAY-876 was reported to be 85% in rats and 79% in dogs , suggesting that (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol might have similar ADME properties.
Result of Action
Based on the antimicrobial activity of similar compounds , it’s likely that the compound leads to bacterial cell death by disrupting essential cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-(trifluoromethyl)pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and alkanes, depending on the specific reaction conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide synthesis.
3-(Trifluoromethyl)pyrazole: A building block for various heterocyclic compounds.
Pyroxasulfone: An herbicide with a similar pyrazole structure.
Uniqueness
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTPNGBNXZGCBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


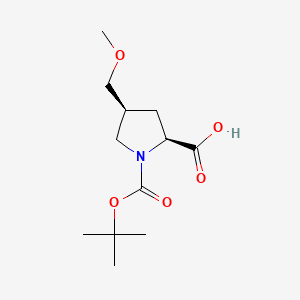





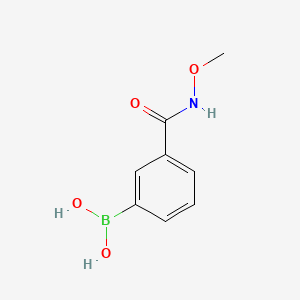
![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)
